molecular formula C10H8BrF3O2 B3037987 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid CAS No. 68755-36-2

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B3037987
Key on ui cas rn: 68755-36-2
M. Wt: 297.07 g/mol
InChI Key: VLXQANRLIUVBKP-UHFFFAOYSA-N
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Patent
US08680104B2

Procedure details

[2-Bromo-4-(trifluoromethyl)benzyl]malonic acid (9.80 g, 28.7 mmol) in a round-bottom flask was heated to 180° C. and heating was continued at 180° C. for 1.5 hrs. After cooling to room temperature, the solid was dissolved in ether. The resulting solution was dried over MgSO4 and concentrated. The solid was washed with hexane to give the title compound (7.20 g, 85%). MS calculated for C10H8BrF3O2: (M+H)+ 297. found 297.0, 299.0.
Name
[2-Bromo-4-(trifluoromethyl)benzyl]malonic acid
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:3]=1[CH2:4][CH:5](C(O)=O)[C:6]([OH:8])=[O:7]>CCOCC>[Br:1][C:2]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
[2-Bromo-4-(trifluoromethyl)benzyl]malonic acid
Quantity
9.8 g
Type
reactant
Smiles
BrC1=C(CC(C(=O)O)C(=O)O)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The solid was washed with hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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